1,5-Diaminoanthraquinone Achieves the Highest Singlet Oxygen Quantum Yield Among Commercially Available Anthraquinone Photosensitizers
In a comprehensive screen of nine commercially available anthraquinone derivatives, 1,5-diaminoanthraquinone demonstrated the highest singlet oxygen quantum yield (ΦΔ = 0.21) relative to Rose Bengal, outperforming both 1,5-dihydroxyanthraquinone (ΦΔ = 0.18) and 1,2,7-trihydroxyanthraquinone (ΦΔ = 0.15) [1]. Time-dependent density functional theory calculations revealed that the electron-donating amino substituents at positions 1 and 5 reduce the excited singlet–triplet (S1–T1) energy gap, facilitating intersystem crossing and enhancing singlet oxygen production [1]. The compound also demonstrated in vitro photoinduced DNA cleavage and photocytotoxicity in Dalton's lymphoma ascites cells, confirming functional PDT activity [1].
| Evidence Dimension | Singlet oxygen quantum yield (ΦΔ) |
|---|---|
| Target Compound Data | ΦΔ = 0.21 |
| Comparator Or Baseline | 1,5-Dihydroxyanthraquinone (ΦΔ = 0.18); 1,2,7-Trihydroxyanthraquinone (ΦΔ = 0.15); Rose Bengal reference |
| Quantified Difference | 16.7% higher than 1,5-dihydroxyanthraquinone; 40% higher than 1,2,7-trihydroxyanthraquinone |
| Conditions | EPR spectroscopy; computational TD-DFT calculations; in vitro Dalton's lymphoma ascites cell model |
Why This Matters
For procurement in photodynamic therapy research, 1,5-diaminoanthraquinone offers a quantifiably higher singlet oxygen yield than close analogs, translating to potentially enhanced therapeutic efficacy per unit dose.
- [1] Sokkar, P., et al. Effect of Substituents on the Photodynamic Action of Anthraquinones: EPR, Computational and In Vitro Studies. Photochemistry and Photobiology, 2022, 98(6), 1426-1433. View Source
